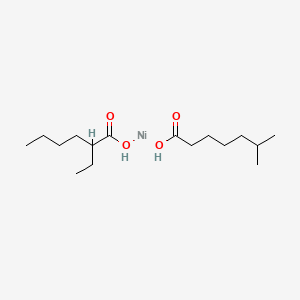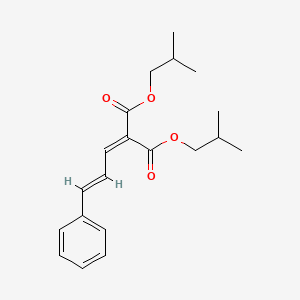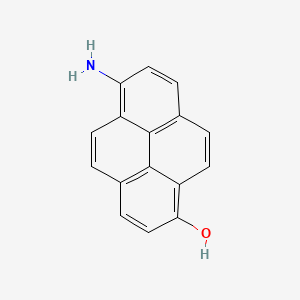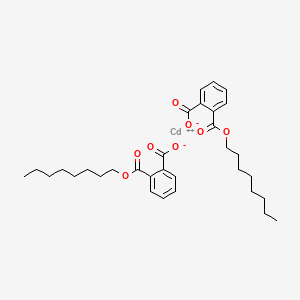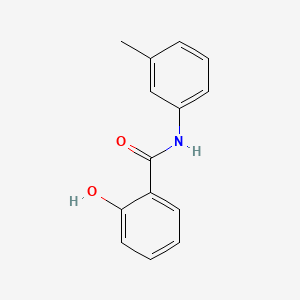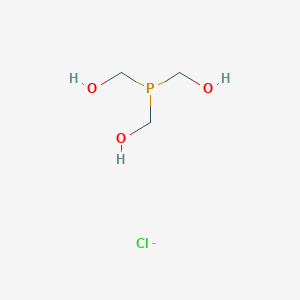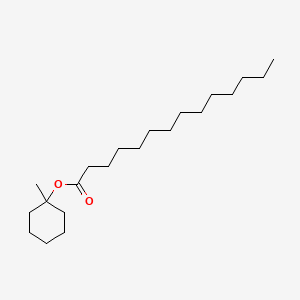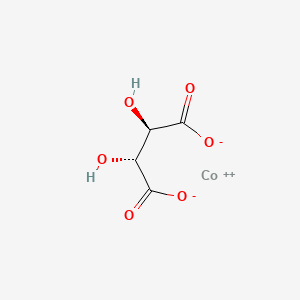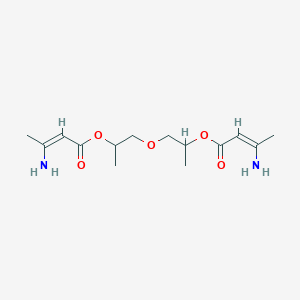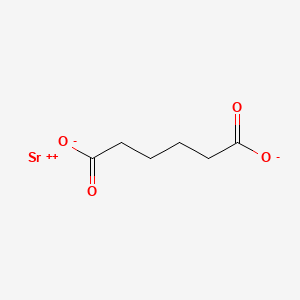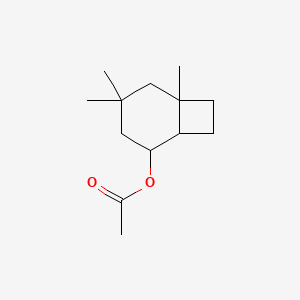
Sucrose hexapalmitate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sucrose hexapalmitate is a type of sucrose fatty acid ester, specifically an ester of sucrose and palmitic acid. It is a nonionic surfactant widely used in various industries, including cosmetics, food, and pharmaceuticals. This compound is known for its emulsifying, stabilizing, and conditioning properties, making it a valuable ingredient in many formulations .
准备方法
Synthetic Routes and Reaction Conditions
Sucrose hexapalmitate can be synthesized through the transesterification of sucrose with methyl or ethyl esters of palmitic acid. This reaction typically occurs in the presence of a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a basic catalyst at elevated temperatures around 90°C . Another method involves reacting sucrose directly with edible fats or oils containing palmitic acid to produce a mixture of sucrose esters and mono- and diglycerides .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale transesterification processes using high-purity sucrose and palmitic acid derivatives. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous reactors and advanced purification techniques helps in achieving consistent quality and scalability .
化学反应分析
Types of Reactions
Sucrose hexapalmitate primarily undergoes hydrolysis and esterification reactions. Hydrolysis can occur under acidic or basic conditions, leading to the breakdown of the ester bonds and the release of sucrose and palmitic acid . Esterification reactions can be used to modify the compound further by introducing different fatty acid chains.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) at elevated temperatures.
Esterification: Fatty acid derivatives (e.g., methyl palmitate) in the presence of a catalyst (e.g., sulfuric acid) and a solvent (e.g., DMF or DMSO).
Major Products Formed
Hydrolysis: Sucrose and palmitic acid.
Esterification: Modified sucrose esters with different fatty acid chains.
科学研究应用
Sucrose hexapalmitate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifier in various chemical formulations and reactions.
Biology: Employed in the preparation of biological samples and as a stabilizing agent in biochemical assays.
Medicine: Utilized in drug delivery systems to enhance the solubility and bioavailability of hydrophobic drugs.
作用机制
The mechanism of action of sucrose hexapalmitate is primarily based on its surfactant properties. It reduces the surface tension between different phases, allowing for the formation of stable emulsions. The compound interacts with both hydrophilic and hydrophobic molecules, facilitating their dispersion and stabilization in various formulations . The molecular targets include lipid bilayers and protein interfaces, where it helps in maintaining the structural integrity and functionality of the formulations .
相似化合物的比较
Similar Compounds
- Sucrose laurate
- Sucrose stearate
- Sucrose oleate
- Sucrose myristate
Comparison and Uniqueness
Sucrose hexapalmitate is unique due to its specific fatty acid chain length (palmitic acid) which provides distinct emulsifying and stabilizing properties compared to other sucrose esters. For example, sucrose laurate (with lauric acid) has a shorter fatty acid chain, making it more suitable for applications requiring higher solubility and lower melting points . Sucrose stearate (with stearic acid) has a longer fatty acid chain, offering higher melting points and more robust emulsifying properties .
属性
CAS 编号 |
29130-29-8 |
|---|---|
分子式 |
C108H202O17 |
分子量 |
1772.7 g/mol |
IUPAC 名称 |
[(2R,3R,4S,5S)-5-[(2R,3R,4S,5R,6R)-3,4-di(hexadecanoyloxy)-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-di(hexadecanoyloxy)-5-(hexadecanoyloxymethyl)oxolan-2-yl]methyl hexadecanoate |
InChI |
InChI=1S/C108H202O17/c1-7-13-19-25-31-37-43-49-55-61-67-73-79-85-96(110)117-92-95-103(120-98(112)87-81-75-69-63-57-51-45-39-33-27-21-15-9-3)106(123-101(115)90-84-78-72-66-60-54-48-42-36-30-24-18-12-6)108(124-95,93-118-97(111)86-80-74-68-62-56-50-44-38-32-26-20-14-8-2)125-107-105(122-100(114)89-83-77-71-65-59-53-47-41-35-29-23-17-11-5)104(102(116)94(91-109)119-107)121-99(113)88-82-76-70-64-58-52-46-40-34-28-22-16-10-4/h94-95,102-107,109,116H,7-93H2,1-6H3/t94-,95-,102-,103-,104+,105-,106+,107-,108+/m1/s1 |
InChI 键 |
YKTAGVFDZFPTJQ-XSSHIOHGSA-N |
手性 SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@](O1)(COC(=O)CCCCCCCCCCCCCCC)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC |
规范 SMILES |
CCCCCCCCCCCCCCCC(=O)OCC1C(C(C(O1)(COC(=O)CCCCCCCCCCCCCCC)OC2C(C(C(C(O2)CO)O)OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



